molecular formula C7H7ClINO B6304122 5-Chloro-4-iodo-2-ethoxypyridine CAS No. 2056110-48-4

5-Chloro-4-iodo-2-ethoxypyridine

Cat. No.: B6304122
CAS No.: 2056110-48-4
M. Wt: 283.49 g/mol
InChI Key: ACUGWFOFPZNVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-iodo-2-ethoxypyridine is a chemical compound with the molecular formula C7H7ClINO and a molecular weight of 283.49 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique combination of chlorine, iodine, and ethoxy functional groups attached to the pyridine ring, which imparts distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 5-Chloro-4-iodo-2-ethoxypyridine typically involves the halogenation of 2-ethoxypyridine. One common method includes the chlorination of 2-ethoxypyridine followed by iodination. The reaction conditions often require the use of halogenating agents such as thionyl chloride for chlorination and iodine monochloride for iodination . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-Chloro-4-iodo-2-ethoxypyridine undergoes various types of chemical reactions, including:

Scientific Research Applications

5-Chloro-4-iodo-2-ethoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-4-iodo-2-ethoxypyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modifying their function. The ethoxy group can enhance its solubility and bioavailability, facilitating its use in various applications .

Comparison with Similar Compounds

5-Chloro-4-iodo-2-ethoxypyridine can be compared with other halogenated pyridines such as:

These comparisons highlight the unique combination of functional groups in this compound, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-2-ethoxy-4-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClINO/c1-2-11-7-3-6(9)5(8)4-10-7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUGWFOFPZNVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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